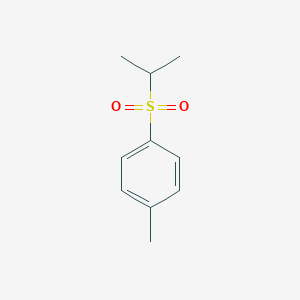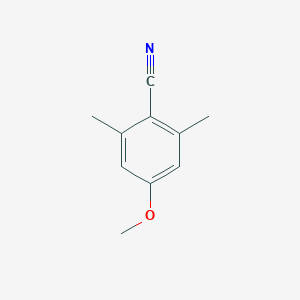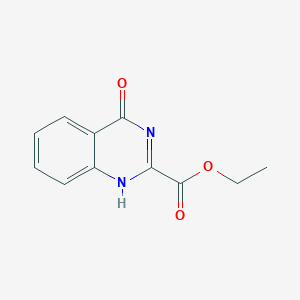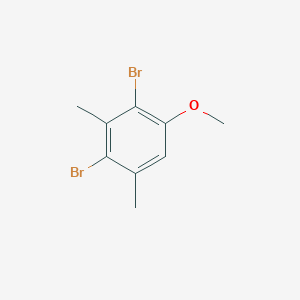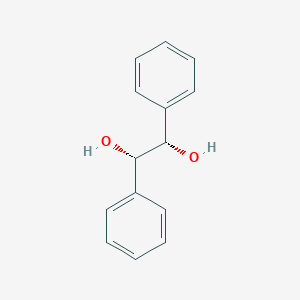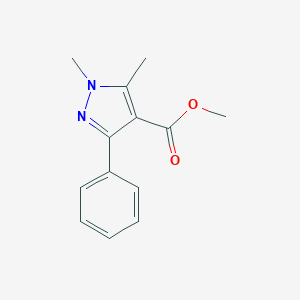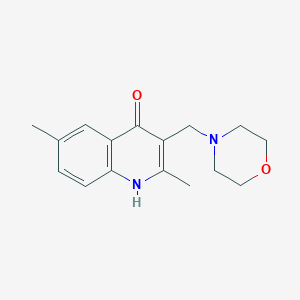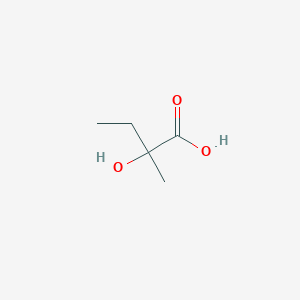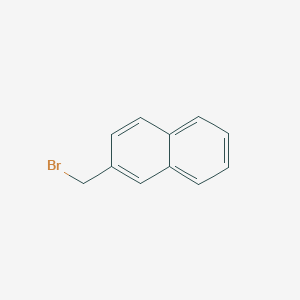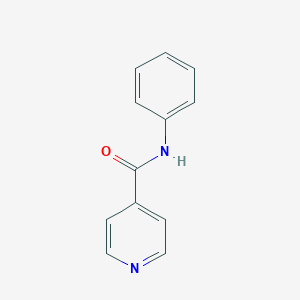
N-苯基异烟酰胺
描述
N-Phenylisonicotinamide is a chemical compound with the molecular formula C12H10N2O . It is also known by other names such as N-Phenyl isonicotinicamide, N-Phenyl-isonicotinamide, and N-Phenylpyridine-4-carboxamide .
Synthesis Analysis
The synthesis of N-Phenylisonicotinamide derivatives has been reported in several studies . For instance, a structure-based drug design (SBDD) strategy was used to optimize the structure and improve the potency of N-Phenylisonicotinamide . A tetrazole moiety was introduced at the 3’-position of the phenyl to serve as an H-bond acceptor .Molecular Structure Analysis
The molecular structure of N-Phenylisonicotinamide includes a phenyl group attached to an isonicotinamide. The molecular weight is 198.22 g/mol . The InChIKey, a unique identifier for the compound, is FCTZHFATVFONMW-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving N-Phenylisonicotinamide are not detailed in the search results, it’s worth noting that the compound’s structure allows it to participate in various chemical reactions. For instance, its amide group can engage in hydrogen bonding, and its aromatic ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
N-Phenylisonicotinamide has a molecular weight of 198.22 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has two rotatable bonds .科学研究应用
Application in Agriculture: Enhancing Tea Plant Growth
Specific Scientific Field
Agriculture, specifically in the cultivation of tea plants.
Summary of the Application
Nicotinamide is used to enhance the growth of tea plants, particularly under conditions of soil nutrition deficiency stress .
Methods of Application
Tea plants that were deficient in nitrogen due to long-term non-fertilization were subjected to a higher N application (300 kg/ha) or lower N application rate (150 kg/ha) as well as organic or inorganic N .
Results or Outcomes
The levels of 30 amino acids, 26 flavonoids, and 15 phytohormone compounds were analyzed using ultra-high-performance liquid chromatography quadrupole mass spectrometry (UPLC-Q-MS/MS). It was found that a continuous lack of fertilization generated a minimal availability of soil N .
Application in Dermatology: Controlling Skin Aging and Pigmentation
Specific Scientific Field
Dermatology and Cosmeceuticals.
Summary of the Application
Nicotinamide is used to control skin aging and pigmentation .
Methods of Application
Topical treatment of nicotinamide, alone or in combination with other active ingredients, is used to reduce the progression of skin aging and hyperpigmentation .
Results or Outcomes
Topically applied nicotinamide is well tolerated by the skin and reduces the progression of skin aging and hyperpigmentation in clinical trials .
Application in Medicinal Chemistry: Synthesis and Pharmacological Activities
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
N-Phenylisonicotinamide and its derivatives are used in the synthesis of new pharmaceutical compounds .
Methods of Application
Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .
Results or Outcomes
The aim of these studies is to design and develop new pharmaceutical compounds that are safe and effective to enhance life quality .
Application in Material Science: Phase Transitions
Specific Scientific Field
Material Science
Summary of the Application
N-Phenylisonicotinamide is used to study phase transitions in materials .
Methods of Application
Single-crystal to single-crystal phase transitions in trans - [Ag (NPI) 2 ] (NO 3 )·2CH 3 OH ( 1a ), (NPI = N -phenylisonicotinamide) were characterized with X-ray crystallography .
Results or Outcomes
Two single-crystal to single-crystal phase transitions were observed. The first transition is reversible and arises from a desolvation transition induced by vacuum and generated 1b; the second transition was induced by heat at 140 °C and generated 1c .
安全和危害
未来方向
属性
IUPAC Name |
N-phenylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTZHFATVFONMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277800 | |
| Record name | N-Phenylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylisonicotinamide | |
CAS RN |
3034-31-9 | |
| Record name | Isonicotinanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3034-31-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenylisonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridinecarboxamide, N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

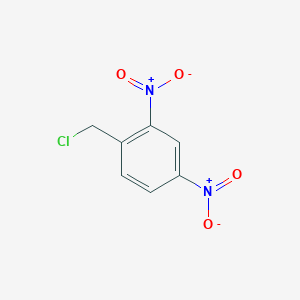
![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)
